1,1,2,3,3,4,4,5,6,6-Decafluorohexa-1,5-diene

Description

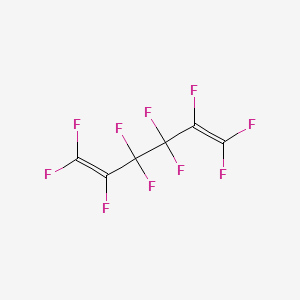

1,1,2,3,3,4,4,5,6,6-Decafluorohexa-1,5-diene is a linear conjugated diene with ten fluorine substituents distributed asymmetrically across its six-carbon chain. Its structure features double bonds at positions 1 and 5, creating a conjugated system that enhances electronic delocalization. The high fluorination introduces significant electron-withdrawing effects, reducing polarity and increasing thermal stability compared to non-fluorinated dienes.

Properties

CAS No. |

356-35-4 |

|---|---|

Molecular Formula |

C6F10 |

Molecular Weight |

262.05 g/mol |

IUPAC Name |

1,1,2,3,3,4,4,5,6,6-decafluorohexa-1,5-diene |

InChI |

InChI=1S/C6F10/c7-1(3(9)10)5(13,14)6(15,16)2(8)4(11)12 |

InChI Key |

TUPKEVIZDLRARX-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(F)F)(C(C(C(=C(F)F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Biological Activity

1,1,2,3,3,4,4,5,6,6-Decafluorohexa-1,5-diene (CAS Number: 1203-17-4) is a fluorinated organic compound characterized by its unique structure and properties. This compound has garnered attention in various fields due to its potential applications and biological activities.

- Molecular Formula : C6F10

- Molecular Weight : 262.05 g/mol

- Physical State : Typically exists as a gas or liquid depending on temperature and pressure conditions.

- Solubility : Limited solubility in water; however, it is miscible with various organic solvents.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its environmental impact and potential toxicity.

Toxicological Studies

- Acute Toxicity : Studies have indicated that exposure to high concentrations of fluorinated compounds can lead to respiratory issues and other acute symptoms in laboratory settings. For instance:

- Chronic Effects : Long-term exposure studies suggest potential effects on liver function and metabolic processes. For example:

Environmental Impact

The environmental persistence of perfluorinated compounds (PFCs), including this compound is significant due to their resistance to degradation. They have been detected in various ecosystems and are subject to regulatory scrutiny.

Case Study 1: Inhalation Toxicity in Rodents

A controlled study assessed the inhalation toxicity of this compound on male and female rats:

| Exposure Level (ppm) | Duration (days) | Observed Effects |

|---|---|---|

| 0 | - | No adverse effects observed |

| 100 | 14 | Mild respiratory distress |

| 500 | 14 | Moderate respiratory distress |

| 1000 | 14 | Severe respiratory distress; lethargy |

Case Study 2: Environmental Persistence

A study evaluated the persistence of PFCs in aquatic environments:

| Compound | Concentration Detected (ng/L) | Location |

|---|---|---|

| 1,1,2,3,3,4,4,5,6 Decafluorohexene | 15.6 | River A |

| Other Fluorinated Compounds | Varies | Various Locations |

Research Findings

Recent research highlights the need for further investigation into the biological mechanisms by which fluorinated compounds exert their effects:

- Mechanism of Action : Preliminary studies suggest that these compounds may interfere with cellular signaling pathways related to inflammation and metabolic regulation .

- Regulatory Status : The compound is under evaluation by environmental agencies due to concerns about its long-term ecological impact and potential health risks associated with exposure.

Comparison with Similar Compounds

Structural Analogs: Fluorinated Dienes and Related Systems

Key Observations :

- Electron Effects: Fluorinated dienes exhibit reduced nucleophilicity compared to non-fluorinated analogs due to electron withdrawal. This alters their reactivity in Diels-Alder or electrophilic addition reactions .

- Thermal Stability : The target compound’s fluorination enhances thermal stability compared to cyclohexa-2,5-diene-1,4-dione derivatives, which lack fluorine’s stabilizing effects .

- Functional Group Diversity : Sulfonyl fluoride analogs (e.g., ) prioritize electrophilic reactivity over conjugation, limiting their utility in polymerization compared to the target diene .

Fluorinated vs. Non-Fluorinated Dienes

- Synthetic Yields: Non-fluorinated 1,5-dienes (e.g., estrone-derived dienes) are synthesized via pyrrolidine deconstruction with yields up to 92% .

- Chromatographic Behavior: Fluorinated dienes (e.g., the target compound) exhibit lower polarity, leading to shorter gas chromatography retention times compared to valproic acid’s diene metabolites (). For example, valproic acid metabolites (non-fluorinated) show retention indices >20% higher due to increased polarity .

- Reactivity: Fluorinated dienes resist oxidation and radical reactions but are more susceptible to nucleophilic attack at electron-deficient double bonds. Non-fluorinated dienes (e.g., 1,4-dienes from ) participate readily in cycloadditions .

Physical Properties of Fluorinated Compounds

Insights :

- Higher fluorination correlates with increased density and molecular weight but reduced boiling points due to weaker intermolecular forces (e.g., van der Waals) .

- The target compound’s linear structure likely grants lower viscosity compared to cyclic fluorinated analogs (e.g., cyclohexane derivatives in ).

Q & A

Q. What are the common synthetic routes for 1,1,2,3,3,4,4,5,6,6-Decafluorohexa-1,5-diene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of precursor alkenes or dienes using fluorinating agents (e.g., SF₄, HF, or metal fluorides). Key factors include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd, Ir) influence regioselectivity and byproduct formation. For example, organoiridium complexes with diene ligands enhance hydrogen transfer efficiency in related fluorinated systems .

- Temperature and Solvent : Higher temperatures (100–120°C) favor kinetic control, while polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Safety Considerations : Fluorinating agents require inert atmospheres and corrosion-resistant reactors.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves proton coupling in the diene backbone.

- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for distinguishing stereoisomers (e.g., R/S configurations in fluorinated analogs) .

- Computational Tools : SMILES or InChI notations (e.g.,

C#CC(=C(C#C)C#C)C#Cfor similar diynes) aid in structural validation .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound, considering multiple variables?

Methodological Answer:

-

Factorial Design : A 2³ design evaluates variables like catalyst loading, temperature, and solvent polarity. Example table:

Variable Low Level High Level Catalyst (mol%) 0.5 2.0 Temperature (°C) 80 120 Solvent THF DMF Statistical analysis (ANOVA) identifies interactions between variables, optimizing yield .

-

Orthogonal Arrays : Minimize experimental runs while maximizing data resolution for multi-parameter systems .

Q. How can computational tools predict the physicochemical properties of Decafluorohexa-1,5-diene?

Methodological Answer:

- ACD/Labs Percepta : Predicts logP, boiling points, and solubility using QSPR models .

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in fluorination processes. AI integration enables real-time optimization of parameters like pressure and flow rates .

- Density Functional Theory (DFT) : Calculates bond dissociation energies and frontier molecular orbitals to assess photostability .

Q. What role does this diene play in catalytic processes, such as hydrogen transfer reactions?

Methodological Answer:

- Ligand in Organometallic Catalysis : Fluorinated dienes act as electron-deficient ligands in Ir or Ru complexes, enhancing catalytic activity in hydrogen transfer reactions (e.g., glycerol to dihydroxyacetone conversion) .

- Mechanistic Insights : Fluorine substituents increase electrophilicity, accelerating oxidative addition steps. In situ IR spectroscopy tracks intermediate formation.

Q. How does the fluorination pattern affect the photochemical behavior of 1,5-dienes?

Methodological Answer:

- UV-Vis Spectroscopy : Measures absorption spectra to identify π→π* transitions altered by fluorine’s electron-withdrawing effects.

- Photoreactivity Studies : Fluorine substitution reduces [2+2] cycloaddition propensity due to decreased electron density. Comparative studies with non-fluorinated analogs (e.g., 1,5-hexadiene) highlight quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.